![molecular formula C11H12BF2NO B14473862 3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one CAS No. 65731-39-7](/img/structure/B14473862.png)
3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one is an organic compound that features a unique combination of functional groups, including a difluoroboranyl group, an amino group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one typically involves the reaction of a suitable precursor with difluoroborane and an amine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at low temperatures to prevent decomposition of the difluoroborane.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and phenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroboranyl group can form stable complexes with various biomolecules, influencing their activity and function. The compound may also participate in electron transfer processes, affecting cellular pathways and signaling mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{[(Fluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one
- 3-{[(Chloroboranyl)methyl]amino}-1-phenylbut-2-en-1-one
- 3-{[(Bromoboranyl)methyl]amino}-1-phenylbut-2-en-1-one
Uniqueness
3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one is unique due to the presence of the difluoroboranyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
65731-39-7 |
|---|---|
Formule moléculaire |
C11H12BF2NO |
Poids moléculaire |
223.03 g/mol |
Nom IUPAC |
3-(difluoroboranylmethylamino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C11H12BF2NO/c1-9(15-8-12(13)14)7-11(16)10-5-3-2-4-6-10/h2-7,15H,8H2,1H3 |
Clé InChI |
KEKOVBQVTLPLFS-UHFFFAOYSA-N |
SMILES canonique |
B(CNC(=CC(=O)C1=CC=CC=C1)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



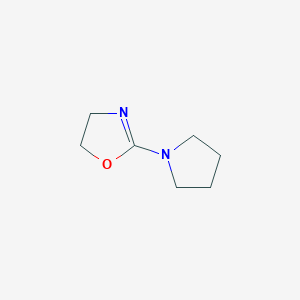
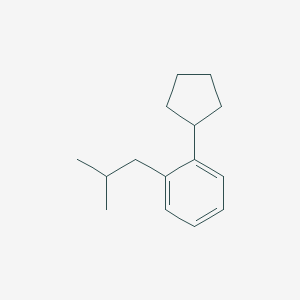
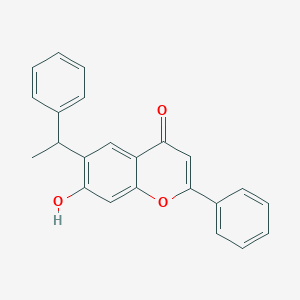

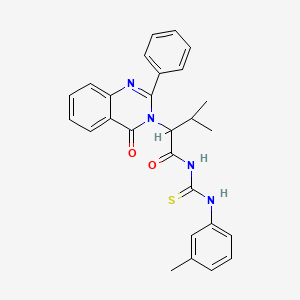
![Benzoic acid, 3-[[(propylamino)carbonyl]oxy]-](/img/structure/B14473837.png)
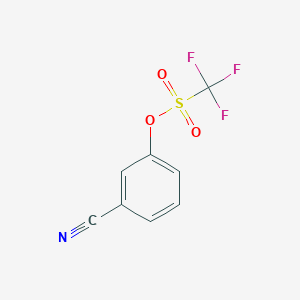
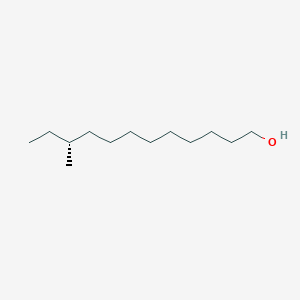
![5-(Propan-2-ylidene)bicyclo[2.1.0]pentane](/img/structure/B14473854.png)

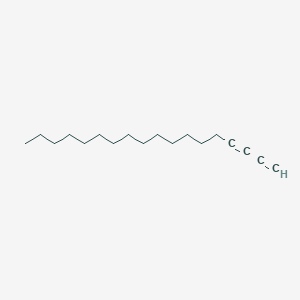
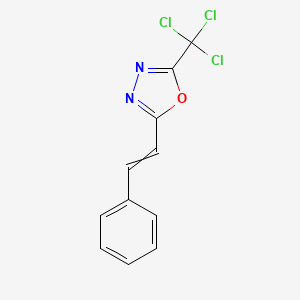
![N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine](/img/structure/B14473877.png)
